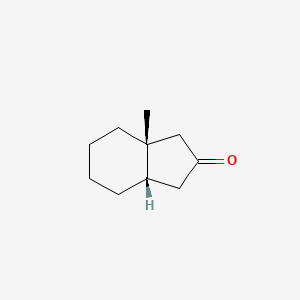
Desmethoxy Apixaban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethoxy Apixaban is a derivative of Apixaban, a well-known anticoagulant used to prevent blood clots. Apixaban is a selective, reversible, direct inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. This compound retains the core structure of Apixaban but lacks the methoxy group, which may influence its pharmacological properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desmethoxy Apixaban involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring and the introduction of the phenyl groups. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Desmethoxy Apixaban undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. Conditions typically involve controlled temperatures, pressures, and pH levels to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Desmethoxy Apixaban has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on anticoagulant activity.
Biology: Investigated for its interactions with biological targets, such as factor Xa and other proteins involved in coagulation.
Medicine: Explored as a potential therapeutic agent for conditions requiring anticoagulation, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new anticoagulant drugs and as a reference standard in analytical methods.
Wirkmechanismus
Desmethoxy Apixaban exerts its effects by inhibiting factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Apixaban, but the absence of the methoxy group may affect its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apixaban: The parent compound, known for its high efficacy and selectivity as a factor Xa inhibitor.
Rivaroxaban: Another factor Xa inhibitor with similar pharmacological properties but different structural features.
Edoxaban: A newer factor Xa inhibitor with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness
Desmethoxy Apixaban is unique due to the absence of the methoxy group, which may influence its pharmacological properties. This structural difference can affect its binding affinity, selectivity, and overall efficacy as an anticoagulant. Comparative studies with similar compounds help to elucidate these differences and guide the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C24H23N5O3 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-phenyl-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23N5O3/c25-23(31)21-19-13-15-28(24(32)22(19)29(26-21)18-6-2-1-3-7-18)17-11-9-16(10-12-17)27-14-5-4-8-20(27)30/h1-3,6-7,9-12H,4-5,8,13-15H2,(H2,25,31) |
InChI-Schlüssel |
MATCNVMTFNKVJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


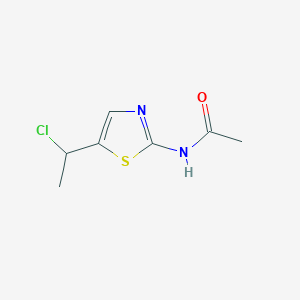
![2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349449.png)

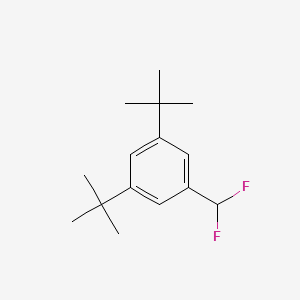
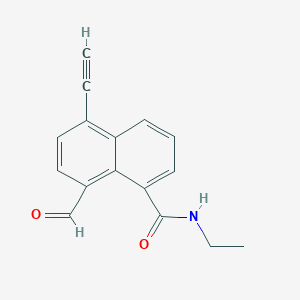
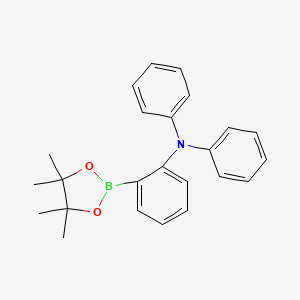

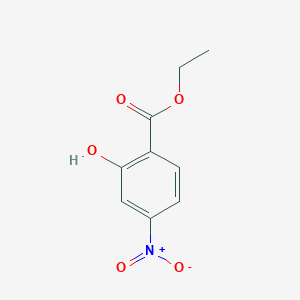
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)
![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)
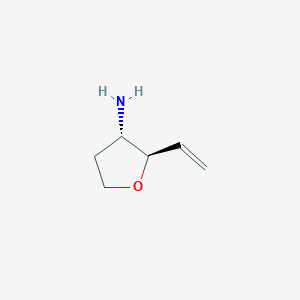
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13349508.png)
